molecular formula C18H14BrN5O2S B11282699 N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

Cat. No.: B11282699
M. Wt: 444.3 g/mol
InChI Key: MTGUIOMEYIDDIR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the bromophenyl moiety to the triazolopyridazine core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
  • N-(4-fluorophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
  • N-(4-methylphenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

Uniqueness

N-(4-bromophenyl)-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H14BrN5O2S

Molecular Weight

444.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C18H14BrN5O2S/c1-12-20-21-18-10-9-17(22-24(12)18)13-3-2-4-16(11-13)27(25,26)23-15-7-5-14(19)6-8-15/h2-11,23H,1H3

InChI Key

MTGUIOMEYIDDIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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